5-Amino-2-morpholinobenzenecarboxylic acid
Overview
Description
5-Amino-2-morpholinobenzenecarboxylic acid is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is characterized by the presence of an amino group, a morpholine ring, and a benzenecarboxylic acid moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of 5-Amino-2-morpholinobenzenecarboxylic acid may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-morpholinobenzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfuric acid.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
5-Amino-2-morpholinobenzenecarboxylic acid is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-morpholinobenzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the morpholine ring provides steric hindrance, influencing the compound’s binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-morpholinobenzenesulfonic acid
- 5-Amino-2-morpholinobenzamide
- 5-Amino-2-morpholinobenzonitrile
Uniqueness
5-Amino-2-morpholinobenzenecarboxylic acid is unique due to its combination of an amino group, a morpholine ring, and a benzenecarboxylic acid moiety. This structural arrangement provides distinct chemical reactivity and biological activity compared to similar compounds, making it valuable in various applications .
Properties
IUPAC Name |
5-amino-2-morpholin-4-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGJRPHMWRRIDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346636 | |
Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65989-45-9 | |
Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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